3-Chloro-1-(2,4-dimethylphenyl)propan-1-one
Overview
Description
3-Chloro-1-(2,4-dimethylphenyl)propan-1-one is an organic compound with the molecular formula C11H13ClO. It is a chlorinated derivative of propiophenone, characterized by the presence of a chlorine atom at the third position and two methyl groups at the 2 and 4 positions of the phenyl ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(2,4-dimethylphenyl)propan-1-one typically involves the chlorination of 1-(2,4-dimethylphenyl)propan-1-one. One common method is the reaction of 1-(2,4-dimethylphenyl)propan-1-one with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. The reaction proceeds as follows:
C9H10O+SOCl2→C9H9ClO+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(2,4-dimethylphenyl)propan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as ammonia (NH3), ethanol (C2H5OH), or thiols (RSH) under basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives like amines, ethers, or thioethers.
Reduction: Formation of 1-(2,4-dimethylphenyl)propan-1-ol.
Oxidation: Formation of 3-chloro-1-(2,4-dimethylphenyl)propanoic acid.
Scientific Research Applications
3-Chloro-1-(2,4-dimethylphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(2,4-dimethylphenyl)propan-1-one depends on its specific application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the carbonyl group is converted to an alcohol, while in oxidation reactions, the compound is transformed into a carboxylic acid or other oxidized derivatives. The molecular targets and pathways involved vary based on the specific reaction and conditions .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethylphenyl)propan-1-one: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
3-Chloro-1-(3,4-dimethylphenyl)propan-1-one: Similar structure but with methyl groups at different positions, affecting its reactivity and properties.
1-(3,4-Dimethylphenyl)propan-1-one: Another isomer with different substitution patterns on the phenyl ring.
Uniqueness
3-Chloro-1-(2,4-dimethylphenyl)propan-1-one is unique due to the presence of both chlorine and methyl groups, which influence its reactivity and make it a valuable intermediate in organic synthesis. Its specific substitution pattern allows for selective reactions and the formation of diverse products .
Properties
IUPAC Name |
3-chloro-1-(2,4-dimethylphenyl)propan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-8-3-4-10(9(2)7-8)11(13)5-6-12/h3-4,7H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEFPGZVZZGERU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCCl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286562 | |
Record name | 3-chloro-1-(2,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22422-22-6 | |
Record name | NSC46502 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46502 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-chloro-1-(2,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.